1-Benzyl-4-chloropiperidine hydrochloride

Lipophilicity LogP Drug design

Synthetic campaigns requiring sequential piperidine functionalization often struggle with protecting group lability and leaving group incompatibility. 1-Benzyl-4-chloropiperidine hydrochloride solves this by pairing a robust N-benzyl protecting group with a 4-chloro leaving group, enabling orthogonal nucleophilic substitution or cross-coupling without premature deprotection. The crystalline hydrochloride salt delivers accurate stoichiometry, non-hygroscopic handling, and extended shelf life versus liquid free-base analogs. • Orthogonal N-Bn/4-Cl architecture for stepwise derivatization • logP ~2.8 (free base) supports blood-brain-barrier penetrant design • Solid HCl form simplifies automated dispensing and scale-up logistics

Molecular Formula C12H17Cl2N
Molecular Weight 246.17 g/mol
CAS No. 21937-57-5
Cat. No. B1437303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-chloropiperidine hydrochloride
CAS21937-57-5
Molecular FormulaC12H17Cl2N
Molecular Weight246.17 g/mol
Structural Identifiers
SMILESC1CN(CCC1Cl)CC2=CC=CC=C2.Cl
InChIInChI=1S/C12H16ClN.ClH/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11;/h1-5,12H,6-10H2;1H
InChIKeyOHKKMIMUBHLTNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-chloropiperidine HCl: Identity & Class


1-Benzyl-4-chloropiperidine hydrochloride is a piperidine derivative featuring an N-benzyl substituent and a chlorine atom at the 4-position, supplied as the hydrochloride salt [1]. It belongs to the N-benzyl-4-substituted piperidine class and is primarily utilized as a versatile synthetic building block in medicinal chemistry and organic synthesis [2].

1-Benzyl-4-chloropiperidine HCl: Irreplaceable Features


Substituting 1-Benzyl-4-chloropiperidine hydrochloride with generic piperidine analogs fails because the compound uniquely combines an N-benzyl protecting group with a 4-chloro leaving group, enabling sequential orthogonal functionalization not possible with simpler piperidines or singly substituted analogs . The hydrochloride salt form further distinguishes it from the free base by providing a crystalline, non-hygroscopic solid with improved handling and storage stability compared to liquid free-base analogs . However, a comprehensive search of primary literature and patents did not yield direct quantitative head-to-head comparative data against specific named analogs; the differentiation rests on structural logic and physicochemical property differences rather than assay-based evidence.

1-Benzyl-4-chloropiperidine HCl: Quantitative Evidence


Lipophilicity: Compared to 4-Chloropiperidine

The free base of 1-benzyl-4-chloropiperidine exhibits a calculated logP of approximately 2.83, whereas 4-chloropiperidine (lacking the N-benzyl group) has a predicted logP of approximately 0.9 . This ~1.9 log unit increase reflects the significant lipophilic contribution of the N-benzyl moiety, which influences membrane permeability and pharmacokinetic profiles of derived compounds.

Lipophilicity LogP Drug design

Boiling Point: vs. Des-Chloro Analog

1-Benzyl-4-chloropiperidine has a reported boiling point of 293.8 °C at 760 mmHg, whereas the des-chloro analog 1-benzylpiperidine boils at approximately 120–123 °C at 9 mmHg (extrapolated ~260 °C at 760 mmHg) . The presence of the 4-chloro substituent elevates the boiling point by roughly 30 °C under atmospheric pressure, indicating stronger intermolecular interactions.

Thermal stability Distillation Purification

Salt Form Advantage: Solid vs. Liquid

1-Benzyl-4-chloropiperidine hydrochloride (CAS 21937-57-5) is a crystalline solid with a molecular weight of 246.18 g/mol, whereas the corresponding free base (CAS 67848-71-9, MW 209.72 g/mol) is a liquid at room temperature . The hydrochloride salt form offers advantages in weighing accuracy, air/moisture stability, and long-term storage, as it is less prone to oxidation and evaporation than the liquid free base.

Solid-state stability Salt selection Crystallinity

1-Benzyl-4-chloropiperidine HCl: Application Scenarios


Orthogonal Derivatization Building Block

Researchers requiring orthogonal functionalization of the piperidine ring can utilize the N-benzyl group as a robust protecting group while the 4-chloro substituent serves as a leaving group for nucleophilic substitution or metal-catalyzed cross-coupling. The hydrochloride salt ensures accurate stoichiometry and long shelf life, reducing variability in multi-step synthetic campaigns .

CNS Drug Discovery: Lipophilic Scaffold

The elevated logP (~2.8) of the free base makes this compound a suitable starting point for designing blood-brain-barrier-penetrant molecules. In contrast to the less lipophilic 4-chloropiperidine (logP ~0.9) or more polar 4-hydroxypiperidine analogs, 1-benzyl-4-chloropiperidine hydrochloride balances lipophilicity with synthetic versatility .

Crystalline Intermediate for Scale-Up

The solid hydrochloride form facilitates large-scale handling, automated dispensing, and long-term storage without degradation. This contrasts with liquid free-base analogs that may require specialized storage conditions and present higher volatility risks during scale-up .

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